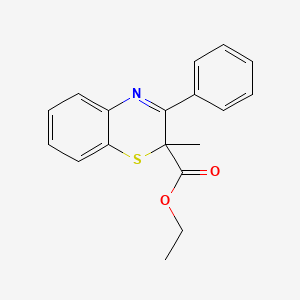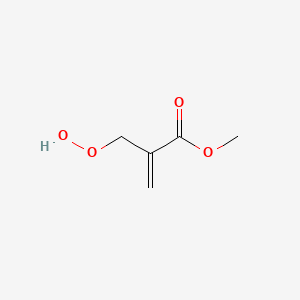
Methyl 2-(hydroperoxymethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(hydroperoxymethyl)prop-2-enoate is an organic compound with the molecular formula C5H8O4 It is a derivative of acrylic acid and contains both ester and hydroperoxide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroperoxymethyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . Another method includes the hydroperoxidation of methyl acrylate using hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the esterification process due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(hydroperoxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxide group to hydroxyl or alkoxy groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Peroxides and other oxygenated compounds.
Reduction: Alcohols and ethers.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(hydroperoxymethyl)prop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and resistance to degradation.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biological Studies: Its hydroperoxide group makes it a useful probe in studying oxidative stress and related biological processes.
Medical Research:
Mecanismo De Acción
The mechanism of action of methyl 2-(hydroperoxymethyl)prop-2-enoate involves its functional groups:
Comparación Con Compuestos Similares
Similar Compounds
Methyl acrylate: Similar in structure but lacks the hydroperoxide group.
Methyl methacrylate: Contains a methyl group on the alpha carbon, providing different reactivity and properties.
Ethyl acrylate: Similar ester functionality but with an ethyl group instead of a methyl group.
Propiedades
Número CAS |
99419-41-7 |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
methyl 2-(hydroperoxymethyl)prop-2-enoate |
InChI |
InChI=1S/C5H8O4/c1-4(3-9-7)5(6)8-2/h7H,1,3H2,2H3 |
Clave InChI |
OVEYNHPPJACQRQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C)COO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)

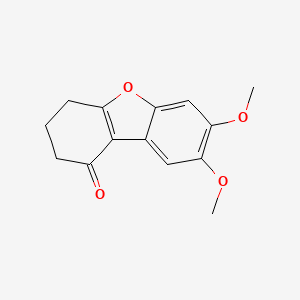
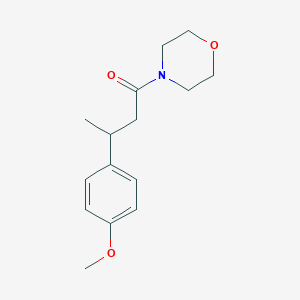
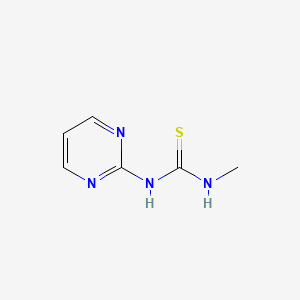
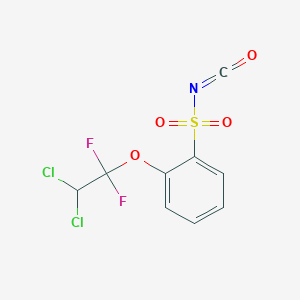
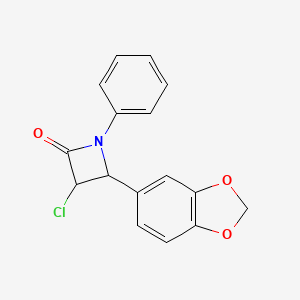
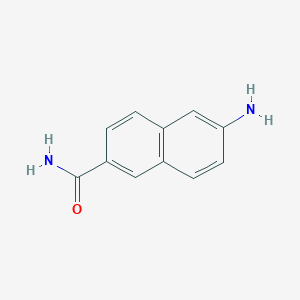
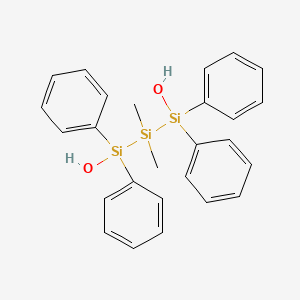
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)

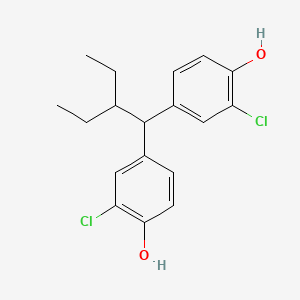
![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
